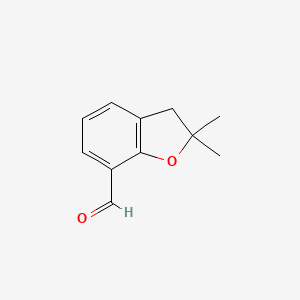

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

Description

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYVFOYQUSRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383693 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-88-9 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde basic properties

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

This guide provides a comprehensive overview of the core properties, synthesis, safety information, and biological context of this compound for researchers, scientists, and drug development professionals.

Core Properties and Identifiers

This compound is a benzofuran derivative. Its fundamental chemical and physical properties are summarized below. The compound is a solid at room temperature, as indicated by its melting point.

| Property | Value | Citation(s) |

| CAS Number | 38002-88-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3] |

| Molecular Weight | 176.21 g/mol | [1][2][3] |

| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | [3] |

| Synonyms | 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde, 7-formyl-2,3-dihydro-2,2-dimethylbenzofuran | [2][3] |

| Melting Point | 81°C | [4] |

| Boiling Point | 278.4°C (at 760 mmHg) | [4] |

| Flash Point | 121.8°C | [4] |

| Monoisotopic Mass | 176.083729621 Da | [3] |

| XLogP (Predicted) | 1.9 | [3] |

Safety and Hazard Information

This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.[2]

| Hazard Information | Details | Citation(s) |

| GHS Pictogram | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)STOT SE (Category 3) | [3] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |

Synthesis and Experimental Protocols

Experimental Protocol: Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

Objective: To synthesize this compound.

Materials:

-

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (1.0 eq) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane at room temperature.

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

-

The final product is dried under vacuum and its structure is confirmed by analytical methods.

Synthetic Workflow Visualization

The diagram below illustrates a plausible synthetic pathway from the precursor 2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran to the target carbaldehyde.

Caption: Plausible synthesis route for the target compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR for this compound are not widely available in the cited literature. However, predicted mass spectrometry data for various adducts have been computed.

| Adduct Type | Predicted m/z | Citation(s) |

| [M+H]⁺ | 177.09100 | [6] |

| [M+Na]⁺ | 199.07294 | [6] |

| [M-H]⁻ | 175.07644 | [6] |

| [M]⁺ | 176.08317 | [6] |

Biological Context and Applications

While specific biological activities or signaling pathway involvements for this compound have not been detailed in the literature, its structural precursor, 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, is a known and crucial intermediate in the synthesis of the broad-spectrum carbamate insecticide, Carbofuran.[7]

The benzofuran scaffold, in general, is of significant interest to medicinal chemists. Various derivatives of benzofuran have been reported to possess a wide range of biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[8][9] The presence of the aldehyde functional group on this particular molecule makes it a versatile intermediate for the synthesis of more complex derivatives for further investigation in drug discovery and development programs.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:38002-88-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 7. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.be [fishersci.be]

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

CAS Number: 38002-88-9

This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic aromatic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document outlines the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores the broader biological context of the benzofuran scaffold.

Core Compound Data

| Property | Value | Source |

| CAS Number | 38002-88-9 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxaldehyde, 7-Formyl-2,2-dimethyl-2,3-dihydro-1-benzofuran | [1] |

| Physical Description | Solid (predicted) | |

| Calculated XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the formylation of its precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol. A general two-step synthetic pathway is described below, starting from catechol.

Step 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

This precursor can be synthesized from catechol and 3-chloro-2-methylpropene.[3] An alternative patented method involves the cyclization/isomerization of isobutenylpyrocatechol in the presence of an organic sulfonic acid catalyst at temperatures ranging from 60 to 200°C.[4]

A detailed experimental procedure for the synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol starting from 2-hydroxyacetophenone is also available in the patent literature.[5]

Experimental Protocol (from Catechol): A detailed protocol is described in Dutch patent 6500340.[3] The general principle involves the reaction of catechol with a methallyl halide.

Step 2: Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The introduction of the aldehyde group at the 7-position of the benzofuran ring can be achieved through various formylation reactions. The Duff reaction or the Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols.

Illustrative Experimental Protocol (Duff Reaction):

-

To a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA) (1.5 equivalents) portion-wise while stirring and cooling in an ice bath.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and water, followed by acidification with hydrochloric acid.

-

The precipitated product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Data

-

¹H NMR and ¹³C NMR: Predicted NMR spectra can be found in databases such as NP-MRD.[6] Experimental spectra for the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, are available on PubChem.[7]

-

Mass Spectrometry: Predicted mass spectral data, including collision cross sections for various adducts, are available on PubChemLite.[8] The precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, shows a top peak at m/z 164 in its GC-MS data.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretching band for the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Experimental IR spectra for the precursor are available.[7]

Biological Activity and Signaling Pathways

Benzofuran and its derivatives are known to exhibit a wide range of biological activities.[9][10] These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[9][10] For instance, some 2,3-dihydro-1-benzofuran derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuropathic pain.[11] The CB2 receptor is a G protein-coupled receptor, and its activation can modulate immune responses and neuroinflammation.[11]

However, to date, there is a lack of specific studies in the public scientific literature detailing the biological activity or the specific signaling pathways modulated by this compound. Further research is required to elucidate its potential pharmacological effects and mechanism of action.

Experimental Workflow and Logic

The logical workflow for the synthesis and potential biological evaluation of this compound is outlined below.

Caption: Synthetic and biological evaluation workflow.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- | C16H22N2O5S | CID 47756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 6. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]

- 7. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. medcraveonline.com [medcraveonline.com]

- 11. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound featuring a dihydrobenzofuran core. The structure consists of a benzene ring fused to a five-membered dihydrofuran ring, which is substituted with two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 7-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2-dimethyl-7-formyl-2,3-dihydrobenzofuran, 2,2-dimethyl-2,3-dihydrobenzo[b]furan-7-carbaldehyde | [1][2] |

| CAS Number | 38002-88-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| SMILES | CC1(C)Cc2c(O1)c(C=O)ccc2 | [1] |

| InChI | InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | [1] |

Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process starting from catechol. The first step involves the synthesis of the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then formylated to yield the target aldehyde.

Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol

A common method for the synthesis of the precursor alcohol is the reaction of catechol with 3-chloro-2-methylpropene.

Experimental Protocol:

-

Materials: Catechol, 3-chloro-2-methylpropene, water, 50% sodium hydroxide solution, dimethyl sulfate, methylene chloride, sodium sulfate.

-

Procedure:

-

To a suitable reaction vessel, add 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (prepared from catechol and 3-chloro-2-methylpropene) and 125 ml of water.

-

Add 8 ml of 50% NaOH solution and stir the mixture for 30 minutes.

-

Add 16.4 g of dimethyl sulfate to the suspension.

-

Heat the mixture at 60°C with stirring for 2 hours.

-

After cooling, extract the mixture with methylene chloride.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.

-

Formylation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol

The introduction of the carbaldehyde group at the 7-position of the dihydrobenzofuran ring can be accomplished through electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.

Proposed Experimental Protocol (Vilsmeier-Haack Reaction):

-

Materials: 2,3-dihydro-2,2-dimethyl-7-benzofuranol, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, cool a solution of DMF in DCM in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Synthetic and characterization workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 10.2 (s, 1H, -CHO), 7.4-7.0 (m, 3H, Ar-H), 3.1 (s, 2H, -CH₂-), 1.5 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR | δ (ppm): 191 (-CHO), 160 (C-O-Ar), 135-120 (Ar-C), 85 (C(CH₃)₂), 40 (-CH₂-), 25 (-CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~2900 (C-H), ~1680 (C=O aldehyde), ~1600, 1480 (C=C aromatic), ~1250 (C-O ether) |

| Mass Spec (MS) | m/z: 176 (M⁺), 161 (M⁺ - CH₃), 147 (M⁺ - CHO) |

Applications in Drug Development

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities.

-

Antimicrobial Agents: The benzofuran core is found in compounds with potential antimicrobial and antifungal properties.

-

Anti-inflammatory and Anticancer Agents: Various substituted benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory and cytotoxic activities against cancer cell lines.

-

Cannabinoid Receptor 2 (CB2) Agonists: The 2,3-dihydro-1-benzofuran scaffold has been utilized in the design of potent and selective agonists for the CB2 receptor, which is a target for treating neuropathic pain and inflammatory disorders.

Caption: Therapeutic potential of the 2,3-dihydro-1-benzofuran scaffold.

Safety and Handling

Based on GHS classifications for similar compounds, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a research and development audience. The provided experimental protocols are based on literature for similar compounds and should be adapted and optimized with appropriate safety precautions. The spectroscopic data is predicted and should be confirmed by experimental analysis.

References

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document details its chemical identity, physical and chemical properties, plausible synthetic routes with experimental protocols, and the broader biological context of the benzofuran scaffold.

Chemical Identity and Properties

The IUPAC name for the compound is 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde [1]. It is a derivative of 2,3-dihydro-1-benzofuran, also known as coumaran, featuring two methyl groups at the 2-position and a carbaldehyde (formyl) group at the 7-position of the aromatic ring.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₂ | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| CAS Number | 38002-88-9 | PubChem[1] |

| Monoisotopic Mass | 176.083729621 Da | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| InChI Key | HGKYVFOYQUSRQN-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached as a multi-step process. A key intermediate is 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is subsequently formylated to yield the target aldehyde.

Synthesis of the Precursor: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

A patented method describes the synthesis of this precursor from 2-hydroxyacetophenone[2]. The overall synthetic scheme is outlined below.

Experimental Protocol for 2,3-Dihydro-2,2-dimethyl-7-benzofuranol Synthesis (adapted from US Patent 3,419,579 A)[2]:

-

Preparation of 2-Acetylphenyl Methallyl Ether: 2-Hydroxyacetophenone is reacted with a methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor like an alkali metal hydroxide or carbonate at reflux temperatures.

-

Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran: The resulting 2-acetylphenyl methallyl ether is heated, for instance with anhydrous magnesium chloride, at high temperatures (e.g., 190-200°C) for several hours to induce rearrangement and cyclization. The product can be purified by vacuum distillation.

-

Preparation of 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran: The acetylbenzofuran derivative is dissolved in a solvent like chloroform and treated with a peracid, such as peracetic acid. The reaction is typically stirred at room temperature for an extended period (e.g., 3 days).

-

Preparation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol: The acetoxy derivative is hydrolyzed by refluxing with a base like sodium hydroxide in an ethanol-water mixture. After neutralization and extraction, the final product can be purified by vacuum distillation.

Formylation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The introduction of a formyl group onto the phenolic ring of the precursor is a critical final step. Several standard methods for the ortho-formylation of phenols can be employed. Given the electron-rich nature of the phenolic precursor, these reactions are expected to proceed with good regioselectivity.

Plausible Experimental Protocol (Based on the Duff Reaction/Magnesium-Mediated ortho-Formylation):

This method provides high regioselectivity for the ortho-position of phenols.

-

Reagent Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride and solid paraformaldehyde to a dry solvent such as tetrahydrofuran or acetonitrile.

-

Reaction Initiation: Add dry triethylamine dropwise to the stirred mixture.

-

Substrate Addition: Add the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, acidify with a dilute acid (e.g., 5% HCl) and extract the product with an organic solvent like diethyl ether.

-

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.

An alternative method is the Vilsmeier-Haack reaction , which uses a Vilsmeier reagent generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride[3]. This electrophilic aromatic substitution is also effective for formylating electron-rich aromatic rings like phenols[3].

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous biologically active compounds and natural products[4].

Derivatives of the benzofuran nucleus are known to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Various benzofuran derivatives have been synthesized and evaluated for their growth inhibitory effects against several cancer cell lines[5].

-

Antimicrobial and Antifungal Effects: The benzofuran scaffold is a core component of compounds designed to target various bacterial and fungal strains.

-

Anti-inflammatory and Antioxidant Properties: Many natural and synthetic benzofurans have demonstrated significant anti-inflammatory and radical-scavenging activities[5].

-

CNS Activity: Some 2,3-dihydrobenzofuran derivatives are known to act as central nervous system stimulants[4]. More recently, derivatives have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is a target for treating neuropathic pain[6].

The title compound, with its reactive aldehyde group, serves as a valuable synthetic intermediate for the further elaboration of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core. This allows for the generation of diverse chemical libraries for screening in drug discovery programs targeting the aforementioned therapeutic areas. The aldehyde can be readily converted into other functional groups such as carboxylic acids, amines (via reductive amination), and oximes, or used in condensation reactions to build more complex molecular architectures.

References

- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde chemical formula

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development. The document details its chemical properties, potential synthesis, and the broader biological context of the dihydrobenzofuran scaffold.

Chemical Identity and Properties

This compound is an aromatic compound featuring a dihydrobenzofuran core substituted with two methyl groups and a carbaldehyde (formyl) group.[1][2] Its chemical formula is C11H12O2.[1][2]

Table 1: Physicochemical Properties [1]

| Property | Value |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| Exact Mass | 176.083729621 Da |

| IUPAC Name | 2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |

| CAS Number | 38002-88-9 |

| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)C=O)C |

| InChI Key | HGKYVFOYQUSRQN-UHFFFAOYSA-N |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned from its corresponding alcohol precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (also known as carbofuran phenol).[3] The synthesis of this precursor is well-documented, often starting from materials like catechol or 2-hydroxyacetophenone.[4]

Proposed Synthesis Workflow

A plausible synthetic route involves the oxidation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This is a standard transformation in organic chemistry.

References

- 1. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

Technical Guide: Molecular Weight Determination of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of the organic compound 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a molecule of interest in various chemical and pharmaceutical research fields.

Chemical Identity and Formula

The subject compound is identified as this compound. Based on its structural composition, the verified molecular formula is C₁₁H₁₂O₂.[1][2] This formula is fundamental to determining its precise molecular weight.

Molecular Weight Calculation

The molecular weight (MW) is a critical parameter in experimental design, stoichiometric calculations, and analytical characterization. It is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

The calculation is based on the following standard atomic weights:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Oxygen (O): 15.999 u

The molecular formula C₁₁H₁₂O₂ consists of:

-

11 Carbon atoms

-

12 Hydrogen atoms

-

2 Oxygen atoms

The total molecular weight is the sum of the mass of these atoms. The aggregated data is presented in the table below.

Quantitative Data Summary

For clarity and comparative ease, the elemental composition and corresponding mass contributions to the final molecular weight are summarized in Table 1.

Table 1: Elemental Composition and Molecular Weight of C₁₁H₁₂O₂

| Element | Atomic Symbol | Atom Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 176.215 |

The calculated molecular weight is approximately 176.215 g/mol . Public chemical databases confirm this value, often rounding to 176.21 g/mol .[1][2]

Experimental Protocols

The determination of molecular weight for novel or synthesized compounds typically involves mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).

-

Detection: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M]⁺˙). The exact mass is determined from this peak, which can be used to confirm the elemental composition and thus the molecular weight.

Visualization

The logical workflow for calculating the molecular weight from the compound's formula is depicted below.

Caption: Molecular weight calculation workflow.

References

In-Depth Technical Guide: Spectroscopic Data of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document compiles available data to facilitate its identification, characterization, and use in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

Spectroscopic Data

A comprehensive search for experimental spectroscopic data for this compound did not yield a complete, publicly available dataset. However, predicted data and data from analogous compounds can provide valuable insights for characterization.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.09100 |

| [M+Na]⁺ | 199.07294 |

| [M-H]⁻ | 175.07644 |

| [M]⁺ | 176.08317 |

NMR Spectroscopy

Experimental ¹H and ¹³C NMR data for the target compound are not available in the public domain. However, analysis of the structure allows for the prediction of the expected chemical shifts and splitting patterns.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the aldehyde proton, the methylene protons of the dihydrofuran ring, and the two methyl groups. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The aromatic protons would exhibit splitting patterns characteristic of a trisubstituted benzene ring. The methylene protons would likely appear as a singlet, and the two methyl groups would also be a singlet due to their equivalence.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the quaternary carbon, the methylene carbon of the dihydrofuran ring, and the methyl carbons. The carbonyl carbon would be the most downfield signal.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic medium intensity band is expected around 2720 cm⁻¹ and another one around 2820 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): An absorption band is expected in the 1200-1250 cm⁻¹ region.

-

Sp³ C-H stretch (alkyl): Absorption bands are expected in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly documented. However, general procedures for the spectroscopic analysis of related compounds are well-established.

Synthesis

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a related synthesis for 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol has been described, which utilizes the target aldehyde as a starting material.[4] This indicates that the aldehyde is a known synthetic intermediate. The synthesis of the corresponding carboxylic acid, 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, has also been reported, further suggesting the accessibility of the aldehyde precursor.[5]

A plausible synthetic route to the title compound could involve the formylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing the spectroscopic data for a compound like this compound is outlined below.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

While a complete set of experimentally verified spectroscopic data for this compound is not currently available in the public domain, this guide provides the essential predicted data and a framework for its analysis. The information presented here, based on its chemical structure and data from related compounds, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Further experimental work is required to fully characterize this compound and validate the predicted data.

References

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives, both naturally occurring and synthetic, have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities.[2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of benzofuran derivatives, intended to serve as a resource for scientists engaged in the discovery and development of novel therapeutic agents. The document summarizes key quantitative data, details common experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]

The anticancer efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzofuran core. For instance, the introduction of halogen atoms, particularly bromine, has been shown to enhance cytotoxic properties.[3][6] Furthermore, hybrid molecules, where the benzofuran moiety is coupled with other pharmacologically active scaffolds like chalcones, triazoles, and imidazoles, have demonstrated synergistic cytotoxic effects.[3]

Several studies have highlighted the potential of benzofuran derivatives to inhibit key enzymes and signaling pathways implicated in cancer progression. For example, certain derivatives have been shown to inactivate the serine-threonine kinase (AKT) signaling pathway, a crucial regulator of cell survival and proliferation.[3] Others have demonstrated inhibitory activity against enzymes like farnesyltransferase and tubulin polymerization, both of which are validated targets in oncology.[5]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| MCC1019 | Lung adenocarcinoma (A549) | IC50 | 16.4 µM | [3] |

| Halogenated Benzofuran (Compound 1) | Human chronic leukemia (K562) | IC50 | 5 µM | [3] |

| Halogenated Benzofuran (Compound 1) | Human acute leukemia (HL60) | IC50 | 0.1 µM | [3] |

| 2-Benzoylbenzofuran (11e) | Anti-oestrogen receptor-dependent breast cancer | - | Potent | [4] |

| Benzofuran derivative (12) | Cervical cancer (SiHa) | IC50 | 1.10 µM | [4] |

| Benzofuran derivative (12) | Cervical cancer (HeLa) | IC50 | 1.06 µM | [4] |

| 3-Amidobenzofuran (28g) | Human breast cancer (MDA-MB-231) | IC50 | 3.01 µM | [4] |

| 3-Amidobenzofuran (28g) | Human colon carcinoma (HCT-116) | IC50 | 5.20 µM | [4] |

| Benzofuran-thiazole hybrid (32a) | Liver cancer (HePG2) | IC50 | 8.49-16.72 µM | [4] |

| Benzofuran-thiazole hybrid (32a) | Cervical cancer (HeLa) | IC50 | 6.55-13.14 µM | [4] |

| Benzofuran-thiazole hybrid (32a) | Breast cancer (MCF-7) | IC50 | 4.0-8.99 µM | [4] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[7][8] Their mode of action often involves disrupting microbial cell integrity or inhibiting essential enzymes.[1]

The antimicrobial spectrum and potency of benzofuran derivatives are influenced by their structural features. For example, studies have shown that the presence of specific substituents can determine the activity against Gram-positive versus Gram-negative bacteria.[7] Fused benzofuran derivatives containing other heterocyclic rings, such as coumarin and pyridine, have also shown promising antimicrobial efficacy.[7]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | MIC | 12.5 | [9] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | MIC | 12.5 | [9] |

| Aza-benzofuran (Compound 1) | Escherichia coli | MIC | 25 | [9] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | MIC | 12.5 | [9] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | MIC | 12.5–25 | [9] |

| 2-bisaminomethylatedaurone (31, 32, 33) | Various bacteria | MIC | 25 | [7] |

| Fused benzofuran-coumarin-pyridine (30) | Pseudomonas chinchori | MIC | 25 | [7] |

| Fused benzofuran-coumarin-pyridine (30) | Aspergillus fumigatus | MIC | 25 | [7] |

| 1-(thiazol-2-yl)pyrazoline (19) | Gram-negative bacteria | Inhibitory Zone | 25 mm | [7] |

| 1-(thiazol-2-yl)pyrazoline (19) | Gram-positive bacteria | Inhibitory Zone | 20 mm | [7] |

| Benzofuran-ketoxime (51a) | Staphylococcus aureus | MIC | 0.039 | [10] |

| Benzofuran derivatives (47, 48, 49b, 49c, 50, 51b) | Candida albicans | MIC | 0.625 | [10] |

| Benzofuran-pyrazole (45a, 45b) | Pseudomonas aeruginosa | MIC | 1 | [10] |

| Benzofuran-pyrazole (45a, 45b) | Escherichia coli | MIC | 0.5 | [10] |

| Benzofuran amide (6b) | Various microbes | MIC | 6.25 | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory properties and have shown the ability to modulate key inflammatory pathways.[9][12]

One of the primary mechanisms of their anti-inflammatory action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[9] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Furthermore, certain benzofuran derivatives have been found to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[13]

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Assay/Model | Activity Metric | Value (µM) | Reference |

| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 17.3 | [9] |

| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | IC50 | 16.5 | [9] |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition (RAW-264.7 cells) | IC50 | 52.23 | [13] |

Antioxidant Activity

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases. Benzofuran derivatives have demonstrated notable antioxidant potential, primarily through their ability to scavenge free radicals.[14]

The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl groups on the benzofuran scaffold, which can donate a hydrogen atom to neutralize free radicals.[15] The structure-activity relationship studies have shown that the position and number of hydroxyl groups, as well as the presence of other electron-donating substituents, can significantly influence the antioxidant potency.

Quantitative Data on Antioxidant Activity

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| D. latifolia isolates (59, 60) | DPPH free radical scavenging | IC50 | 96.7 ± 8.9 µM | |

| 1,3-Benzofuran derivative (61) | Antioxidant activity | EC50 | 8.57 mM | |

| 1,3-Benzofuran derivative (62) | Antioxidant activity | EC50 | 9.72 mM | |

| 1,3-Benzofuran derivative (63) | Antioxidant activity | EC50 | 8.27 mM |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Benzofuran Derivatives

General Method for Synthesis of 2-Arylbenzofurans via McMurry Coupling:

-

Under an argon atmosphere, charge a four-necked flask equipped with a magnetic stirrer with zinc powder and THF.

-

Cool the mixture to -5 to 0 °C and slowly add TiCl4 while maintaining the temperature below 0 °C.

-

Warm the suspension to room temperature, stir for 30 minutes, and then heat at reflux for 2.5 hours.

-

Cool the mixture again to -5 to 0 °C and slowly add a THF solution of the salicylaldehyde and the aromatic aldehyde (typically in a 1:1.2 molar ratio).

-

Allow the reaction to proceed, followed by appropriate workup and purification to yield the ortho-vinylphenol intermediate.

-

Subject the intermediate to oxidative cyclization to afford the 2-arylbenzofuran.[3]

General Method for Synthesis of Benzofuran-2-carboxamide Derivatives:

A modular synthetic strategy can be employed, combining 8-aminoquinoline (8-AQ) directed C-H functionalization with a two-step transamidation protocol.[2]

-

Perform a C-H arylation of an 8-AQ-protected benzofuran-2-carboxamide with an appropriate aryl iodide using a palladium catalyst.

-

The resulting C3-arylated product can then undergo a two-step, one-pot transamidation to cleave the directing group and introduce a variety of amide functionalities.[2]

General Method for Synthesis of Benzofurans via Sonogashira Coupling:

This method involves a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide.

-

Combine the o-iodophenol, terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.

-

The reaction proceeds through coupling and subsequent intramolecular cyclization to yield the benzofuran derivative.[16]

Biological Assays

MTT Assay for Anticancer Activity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Serially dilute the benzofuran derivatives in a liquid growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under conditions suitable for microbial growth.

-

Observation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Griess Assay for Nitric Oxide (NO) Inhibition:

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatant.[1]

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Griess Reaction: Add Griess reagent to the culture supernatant. The reagent reacts with nitrite to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the amount of nitrite produced.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity:

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

-

Reaction Mixture: Mix a solution of the benzofuran derivative at various concentrations with a DPPH solution.

-

Incubation: Incubate the mixture in the dark for a specific time.

-

Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution spectrophotometrically at a specific wavelength (e.g., 517 nm). The decrease in absorbance is indicative of the radical scavenging activity.[1]

Cotton Pellet-Induced Granuloma Model for Anti-inflammatory Activity:

This in vivo model is used to assess the effect of compounds on the proliferative phase of inflammation.[12]

-

Implantation: Surgically implant sterilized cotton pellets subcutaneously into rats.

-

Compound Administration: Administer the benzofuran derivative orally or via another appropriate route for a set number of days.

-

Excision and Weighing: After the treatment period, excise the granulomas formed around the cotton pellets and weigh them (both wet and dry weight).

-

Analysis: A reduction in the weight of the granulomas in the treated group compared to the control group indicates anti-inflammatory activity.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

Benzofuran and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies provide valuable insights for the rational design of more potent and selective compounds. The detailed experimental protocols and visualized pathways and workflows serve as a practical resource for researchers in the field. Continued exploration of the chemical space around the benzofuran nucleus, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of novel drugs to address a wide range of unmet medical needs.

References

- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. emerypharma.com [emerypharma.com]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Benzofuran synthesis [organic-chemistry.org]

The Pervasive Presence of Dihydrobenzofurans in Nature: A Technical Guide for Researchers

Abstract: The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the natural sources of dihydrobenzofuran compounds, methodologies for their isolation and characterization, and insights into their biosynthetic origins. Quantitative data is systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols and visual representations of key pathways and workflows are included to support practical laboratory applications.

Introduction

Dihydrobenzofuran derivatives are a class of organic compounds characterized by a benzene ring fused to a dihydrofuran ring. This structural unit is a common feature in numerous secondary metabolites produced by a wide variety of organisms, including plants, fungi, and bacteria. The inherent structural rigidity and diverse substitution patterns of the dihydrobenzofuran core contribute to its ability to interact with a range of biological targets, leading to a plethora of pharmacological effects. Notable examples of their bioactivities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This guide aims to provide a thorough technical overview of the natural occurrence of these valuable compounds.

Natural Sources of Dihydrobenzofuran Compounds

The distribution of dihydrobenzofuran-containing natural products is vast and spans across different biological kingdoms.

Plant Kingdom

Plants are a prolific source of dihydrobenzofuran compounds, which are often classified as lignans, neolignans, and flavonoids. These compounds play crucial roles in plant defense and physiology.

-

Lignans and Neolignans: Dihydrobenzofuran lignans are formed through the oxidative coupling of two phenylpropanoid units. Notable plant families rich in these compounds include:

-

Piperaceae: Species of the Piper genus are known to produce dihydrobenzofuran neolignans such as (+)-conocarpan, which exhibits antifungal activities.

-

Annonaceae: Mitrephora teysmannii is a source of the dihydrobenzofuran lignan mitredrusin.

-

Lycopodiaceae: Lycopodiella cernua contains various dihydrobenzofuran neolignans.

-

Araceae: The plant Rhaphidophora decursiva is the natural source of the antimalarial indole alkaloid (+)-decursivine, which possesses a complex tetracyclic system including a dihydrobenzofuran moiety.

-

-

Flavonoids and Related Compounds:

-

Fabaceae: The roots of Glycyrrhiza inflata (licorice) are a rich source of licochalcone A and its derivatives, which are characterized by a chalcone structure that can cyclize to form a dihydrobenzofuran ring.

-

Fungal Kingdom

Fungi, particularly endophytic and marine-derived species, are emerging as a significant source of novel dihydrobenzofuran derivatives. These compounds often exhibit potent biological activities.

-

Aspergillus Genus: Several species of Aspergillus are known to produce a variety of dihydrobenzofuran-containing metabolites. For instance, Aspergillus ustus, a marine-derived fungus, produces novel dihydrobenzofuranoids. The biosynthesis of these fungal metabolites often involves polyketide synthase (PKS) pathways.

-

Penicillium Genus: Marine endophytic fungi of the Penicillium genus have also been shown to be a source of new benzofuran derivatives.

Bacterial Kingdom

While less common than in plants and fungi, some bacteria are capable of producing or metabolizing dihydrobenzofuran compounds. Their role and diversity in the bacterial kingdom are areas of ongoing research.

Quantitative Analysis of Dihydrobenzofuran Compounds in Natural Sources

The concentration of dihydrobenzofuran derivatives in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. Accurate quantification is crucial for quality control and for assessing the potential of a source for commercial exploitation. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

| Compound | Natural Source | Plant Part | Concentration/Yield | Analytical Method | Reference |

| Licochalcone A | Glycyrrhiza inflata | Roots | ~0.8% of dry weight | HPLC-UV | [1] |

| Mitredrusin | Mitrephora teysmannii | Leaves | Not reported | 1D and 2D NMR | [1] |

| Dihydrobenzofuran neolignans | Lycopodiella cernua | Whole plant | Not reported | Spectroscopic data | [2] |

| (+)-Decursivine | Rhaphidophora decursiva | Leaves and stems | Not reported | Spectroscopic data | [3] |

| (+)-Conocarpan | Piper species | Not specified | Not reported | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of representative dihydrobenzofuran compounds from their natural sources.

Extraction and Isolation of Licochalcone A from Glycyrrhiza inflata Roots

Objective: To extract and purify licochalcone A from the dried roots of Glycyrrhiza inflata.

Materials:

-

Dried and powdered roots of Glycyrrhiza inflata

-

Ethanol (95%)

-

Silica gel for column chromatography (60-120 mesh)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate 100 g of powdered G. inflata roots with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter, 50 cm length).

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Dry the adsorbed sample and load it onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and UV detection at 254 nm.

-

Pool the fractions containing licochalcone A (identified by comparison with a standard) and concentrate them to yield the purified compound.

-

High-Performance Liquid Chromatography (HPLC) Quantification of Licochalcone A

Objective: To quantify the amount of licochalcone A in a crude extract of Glycyrrhiza inflata.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Licochalcone A standard (purity >98%)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of licochalcone A (1 mg/mL) in methanol.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL by dilution with the mobile phase.

-

-

Preparation of Sample Solution:

-

Accurately weigh about 10 mg of the crude G. inflata extract and dissolve it in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 40-80% B; 20-25 min, 80% B; 25-30 min, 80-40% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 370 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and record the peak area of licochalcone A.

-

Calculate the concentration of licochalcone A in the sample using the regression equation from the calibration curve.

-

Biosynthetic Pathways

The biosynthesis of dihydrobenzofuran compounds follows different routes in plants and fungi, reflecting their distinct metabolic machinery.

Biosynthesis of Dihydrobenzofuran Lignans in Plants

In plants, dihydrobenzofuran lignans are derived from the phenylpropanoid pathway. The key steps involve the oxidative coupling of two coniferyl alcohol molecules, which are synthesized from the amino acid phenylalanine. A dirigent protein is believed to mediate the stereospecific coupling to form pinoresinol, a key intermediate. Subsequent enzymatic reactions, including reduction and cyclization, lead to the formation of the dihydrobenzofuran ring.

Caption: Biosynthesis of Dihydrobenzofuran Lignans.

Biosynthesis of Dihydrobenzofuran Moiety in Morphine

The biosynthesis of the opioid alkaloid morphine in the opium poppy (Papaver somniferum) provides a well-characterized example of dihydrobenzofuran ring formation in a complex natural product. The pathway starts from the amino acid tyrosine and proceeds through a series of intermediates to (R)-reticuline. An intramolecular C-C phenol coupling reaction, catalyzed by salutaridine synthase (a cytochrome P450 enzyme), converts (R)-reticuline to salutaridine, which contains the tetracyclic morphinan skeleton with a dihydrobenzofuran ring system.

Caption: Dihydrobenzofuran Formation in Morphine Biosynthesis.

Fungal Biosynthesis of Dihydrobenzofuran Derivatives

In fungi, the biosynthesis of many aromatic compounds, including dihydrobenzofurans, often proceeds via the polyketide pathway. A polyketide synthase (PKS) enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to generate the final dihydrobenzofuran scaffold.

Caption: Fungal Polyketide Pathway to Dihydrobenzofurans.

Conclusion

Dihydrobenzofuran compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in plants and fungi, coupled with their potent pharmacological activities, makes them attractive targets for drug discovery and development. This technical guide has provided a comprehensive overview of their natural sources, methods for their isolation and quantification, and insights into their biosynthetic pathways. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers working in this exciting field. Further exploration of the vast chemical space of natural dihydrobenzofurans is likely to uncover new lead compounds for the treatment of a variety of diseases.

References

A Comprehensive Technical Review of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde and its derivatives. The benzofuran scaffold is a prominent heterocyclic core in numerous biologically active compounds, demonstrating a wide range of pharmacological properties. This document consolidates key information to support further research and development in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.[2][3][4]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 38002-88-9 |

| IUPAC Name | This compound |

| Appearance | Solid |

| Purity | 97% |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is synthesized and subsequently oxidized to the target aldehyde.

Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol

A common route to 2,3-dihydro-2,2-dimethyl-7-benzofuranol starts with 2-hydroxyacetophenone.[5] The process involves the formation of an ether, followed by rearrangement and cyclization, and subsequent conversion to the final alcohol.

Experimental Protocol:

-

Preparation of 2-acetylphenyl methallyl ether: 2-hydroxyacetophenone is reacted with a methallyl halide (e.g., methallyl chloride) in the presence of an acid acceptor such as an alkali metal hydroxide or carbonate.[5]

-

Preparation of 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran: The 2-acetylphenyl methallyl ether is heated in the presence of anhydrous magnesium chloride to induce rearrangement and cyclization.[5]

-

Preparation of 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran: The resulting acetylbenzofuran is treated with an oxidizing agent like peracetic acid in a suitable solvent such as chloroform.[5]

-

Hydrolysis to 2,3-dihydro-2,2-dimethyl-7-benzofuranol: The acetoxy derivative is then hydrolyzed using a base, such as sodium hydroxide in an ethanol-water mixture, followed by neutralization with acid.[5]

Oxidation to this compound

The final step is the oxidation of the benzylic alcohol, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, to the corresponding carbaldehyde. While a specific detailed protocol for this exact substrate is not extensively published, a standard and effective method for such transformations is the use of manganese dioxide (MnO₂).[6] MnO₂ is a mild and selective oxidizing agent for benzylic and allylic alcohols.[6][7][8]

Proposed Experimental Protocol:

-

Reaction Setup: 2,3-dihydro-2,2-dimethyl-7-benzofuranol is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.

-

Oxidation: A molar excess of activated manganese dioxide is added to the solution. The heterogeneous mixture is stirred vigorously at room temperature.[6]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activities of Benzofuran Derivatives

Benzofuran and its derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[9] While specific biological data for this compound is limited in publicly available literature, the broader class of benzofuran derivatives has been extensively studied.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of benzofuran derivatives. The activity is often influenced by the nature and position of substituents on the benzofuran ring.

Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives:

| Compound Class | Organism | Activity (MIC in µg/mL) |

| Aza-benzofurans | Salmonella typhimurium | Moderate activity reported[10] |

| Aza-benzofurans | Staphylococcus aureus | Moderate activity reported[10] |

| Oxa-benzofurans | Penicillium italicum | 12.5[10] |

| Oxa-benzofurans | Colletotrichum musae | 12.5-25[10] |

| Halogenated 3-benzofurancarboxylic acids | Gram-positive bacteria | 50-200[2] |

Anti-inflammatory Activity

Certain benzofuran derivatives have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]

Quantitative Data on Anti-inflammatory Activity of Benzofuran Derivatives:

| Compound Class | Assay | Activity (IC₅₀ in µM) |

| Aza-benzofuran derivative 1 | NO inhibition in RAW 264.7 cells | 17.31[10] |

| Aza-benzofuran derivative 3 | NO inhibition in RAW 264.7 cells | 16.5[10] |

| Aza-benzofuran derivative 2 | NO inhibition in RAW 264.7 cells | 31.5[10] |

| Aza-benzofuran derivative 4 | NO inhibition in RAW 264.7 cells | 42.8[10] |

| Celecoxib (Positive Control) | NO inhibition in RAW 264.7 cells | 32.1[10] |

Experimental Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition):

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in an appropriate medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and nitric oxide (NO) production.

-

Measurement of NO: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Conclusion

This compound is a derivative of the versatile benzofuran scaffold. While its specific biological activities are not yet widely reported, the synthetic routes are accessible, and the broader class of benzofuran compounds demonstrates significant potential in drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents. Further investigation into the pharmacological profile of this specific carbaldehyde and its derivatives is warranted to explore its therapeutic potential.

References

- 1. 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]

- 5. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 7. Manganese(IV) oxide [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. jopcr.com [jopcr.com]

- 10. mdpi.com [mdpi.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,2-Dimethyl-dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-dimethyl-dihydrobenzofuran core is a privileged heterocyclic scaffold that forms the basis of a wide array of biologically active molecules, from potent insecticides to promising anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of the discovery and historical development of this important chemical entity. It delves into the seminal synthetic methodologies, presents key quantitative data on the biological activities of its derivatives, and outlines detailed experimental protocols. Furthermore, this guide visualizes the critical signaling pathways influenced by these compounds, offering a valuable resource for researchers engaged in the exploration and application of 2,2-dimethyl-dihydrobenzofurans in medicinal chemistry and drug discovery.

Introduction: Discovery and Historical Context

The journey of the 2,2-dimethyl-dihydrobenzofuran scaffold is rooted in the broader exploration of dihydrobenzofurans, also known as coumarans. The fundamental principle behind the synthesis of this heterocyclic system, the cyclizing isomerization of alkenylphenols, has been established in the chemical literature for over a century, with early examples dating back to 1913.[1] A pivotal reaction in the history of dihydrobenzofuran synthesis is the Claisen rearrangement of allyl phenyl ethers, a thermal[2][2]-sigmatropic rearrangement first reported by Rainer Ludwig Claisen in 1912.[3] This reaction facilitates the crucial carbon-carbon bond formation at the ortho position of a phenol, a necessary prelude to the subsequent intramolecular cyclization to form the dihydrofuran ring.

The specific introduction of the 2,2-dimethyl substitution pattern gained significant traction in the mid-20th century, largely driven by the pursuit of new agrochemicals. A key milestone in this context was the development of synthetic routes to 2,3-dihydro-2,2-dimethyl-7-benzofuranol. This compound serves as a critical precursor to the carbamate insecticide Carbofuran, a potent and widely used acetylcholinesterase inhibitor.[4] Patents from the 1960s provide detailed and robust methodologies for the synthesis of this key intermediate, highlighting the industrial importance of the 2,2-dimethyl-dihydrobenzofuran core during this era.[5]

More recently, the focus has expanded to the medicinal chemistry applications of this scaffold, with numerous studies exploring the anti-inflammatory, anticancer, and antimicrobial properties of its diverse derivatives.

Key Synthetic Methodologies

The construction of the 2,2-dimethyl-dihydrobenzofuran ring system has been achieved through various synthetic strategies. The following sections detail some of the seminal and most utilized methods.

Claisen Rearrangement Followed by Cyclization